molecular formula C7H10N2S B183296 2-Amino-4,5,6,7-tetrahydrobenzothiazole CAS No. 2933-29-1

2-Amino-4,5,6,7-tetrahydrobenzothiazole

Cat. No. B183296
CAS RN: 2933-29-1
M. Wt: 154.24 g/mol
InChI Key: SMWAOXCEPHEGFV-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrobenzothiazole, also known as ATH, is an organic compound with the molecular formula C7H9NOS. It is an important intermediate in the synthesis of a variety of organic compounds, and has been used in the production of pharmaceuticals, dyes, and other industrial chemicals. ATH is a colorless solid with a faint odor. It has a melting point of 101-103°C and a boiling point of 248-250°C.

Scientific Research Applications

Dopamine D3 Receptor Affinity

2-Amino-4,5,6,7-tetrahydrobenzothiazole has shown high affinity and selectivity for the dopamine D3 receptor. It has been identified as an agonist with one of the highest D3 receptor affinities reported, suggesting potential applications in neurological research and drug development (Avenell et al., 1999).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles, including 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives, have been identified with potent antitumor properties. These compounds have shown efficacy in inhibiting tumor growth, particularly in breast and ovarian cancer cells. The research indicates the potential of these compounds in cancer therapy, especially as antileukemic agents (Bradshaw et al., 2002); (Prasanna et al., 2010).

Parkinson's Disease Treatment

The compound has been used as an intermediate in the synthesis of Pramipexole, a non-ergoline dopamine agonist used for treating Parkinson's disease. This highlights its significance in the pharmaceutical industry for developing treatments for neurological disorders (Jiang Neng-qiao, 2011); (Živec et al., 2010).

Antibacterial Properties

Compounds derived from 2-amino-4,5,6,7-tetrahydrobenzothiazole, particularly Schiff bases and their Zn(II) chelates, have been studied for their antibacterial properties. These compounds have been tested against various pathogenic bacterial species, demonstrating potential as antibacterial agents (Mahmood-ul-hassan et al., 2002).

Prion Diseases

2-Aminothiazoles, a class including 2-amino-4,5,6,7-tetrahydrobenzothiazole, have shown promise as therapeutic leads for prion diseases. They exhibit antiprion activity and have the potential to achieve high drug concentrations in the brain, important for treating neurodegenerative disorders (Gallardo-Godoy et al., 2011).

Corrosion Inhibition

2-Amino-4,5,6,7-tetrahydrobenzothiazole and its derivatives have been evaluated as corrosion inhibitors, particularly in acid mediums. Studies show that these compounds effectively inhibit the corrosion of mild steel, indicating potential applications in material science and engineering (Rekha et al., 2016).

properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWAOXCEPHEGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183566
Record name Benzothiazole, 4,5,6,7-tetrahydro-2-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydrobenzothiazole

CAS RN

2933-29-1
Record name 4,5,6,7-Tetrahydro-2-benzothiazolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 4,5,6,7-tetrahydro-2-amino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 4,5,6,7-tetrahydro-2-amino-
Source EPA DSSTox
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Record name 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Synthesis routes and methods I

Procedure details

A stirred mixture of 2-chlorocyclohexanone (200 mg, 1.5 mmol) and thiourea (114 mg, 1.5 mmol) in tetrahydrofuran (20 ml) was heated at reflux for 6 hours. The solution was concentrated under reduced pressure and the amine was purified by flash column chromatography using ethylacetate/hexane 1/1 as eluent to afford a colourless oil (169 mg, 74%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Synthesis routes and methods II

Procedure details

Thiourea (123.3 g., 1.62 moles) was combined with 400 ml. of dimethylformamide and heated on a steam bath. After dissolution of the thiourea was complete, 2-chlorocyclohexanone (195.1 g., 1.47 moles) was added dropwise over 20 minutes, during which the temperature began to rise above 100° C., and external heating was discontinued. The temperature rose to a maximum of 128° C. After addition was complete, heating on the steam bath was resumed and was continued for 30 minutes. The reaction mixture was cooled to 5° C. and crude product recovered by filtration. The crude was partially dried to 242.4 g., and then dissolved by warming in a mixture of 1.4 l. of water, 100 ml. of methanol and 50 ml. of concentrated hydrochloric acid. The acidic solution was added dropwise to a stirred mixture of 150 ml. of concentrated ammonium hydroxide and ice and partially purified product (167.6 g.) recovered by filtration. Recrystallization from 1400 ml. of cyclohexane gave purified 2-aminio-4,5,6,7-tetrahydrobenzthiazole (150 g., m.p. 86°-87° C.).
Quantity
123.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
195.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-chlorocyclohexanone (6.63 grams; 0.05 mol) and thiourea (3.81 grams; 0.05 mol) were charged into a glass reaction vessel and heated overnight on a steam bath. The product was poured in water (100 ml.) and was acidified with hydrochloric acid. The unreacted ketone was extracted from the reaction mixture by using ethanol (25 ml.) five times and the aqueous portion withdrawn and adjusted to a pH of 9 with aqueous sodium hydroxide. The product was then extracted with ethanol, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator resulting in 6.3 grams of desired product having a melting point of 84°-87° C. The structure of the product was confirmed by infrared spectroscopy.
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
X Zhu, Q Yu, RG Cutler, CW Culmsee… - Journal of medicinal …, 2002 - ACS Publications
Tumor suppressor protein, p53, is an intracellular protein that is critical within the biochemical cascade that leads to cell death via apoptosis. Recent studies identified the …
Number of citations: 114 pubs.acs.org
P Marinko, A Krbavčič, G Mlinšek, T Šolmajer… - European journal of …, 2004 - Elsevier
The design, synthesis and biological activity of a series of novel non-covalent D-Phe-Pro-Arg motif-based thrombin inhibitors incorporating 4,5,6,7-tetrahydrobenzothiazol-2-amine as a …
Number of citations: 11 www.sciencedirect.com
SD Dhumwad, KB Gudasi, TR Goudar, CT Goudar… - 1995 - nopr.niscpr.res.in
A few metal complexes of VO(lV), Mn(II), Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) with 3,4-methylenedioxybenzalidene-2-amino-4,5,6, 7-tetrahydrobenzothiazole have been synthesized and …
Number of citations: 22 nopr.niscpr.res.in
SJ Naik, UP Halkar - General Papers, Airkivoc, 2005 - arkat-usa.org
Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes Page 1 General Papers ARKIVOC 2005 (xiii) 141-149 ISSN 1424-6376 Page 141 © …
Number of citations: 18 www.arkat-usa.org
N Pietrancosta, A Moumen, R Dono… - Journal of medicinal …, 2006 - ACS Publications
Several neurological disorders manifest symptoms that result from the degeneration and death of specific neurons. p53 is an important modulator of cell death, and its inhibition could …
Number of citations: 123 pubs.acs.org
CS Schneider, J Mierau - Journal of medicinal chemistry, 1987 - ACS Publications
The enantiomers of the aminothiazole analogues of the known dopaminergic agonists apomorphine (1) and 2-aminohydroxytetralin (2) have been prepared. The absolute …
Number of citations: 177 pubs.acs.org
M Živec, B Anzic, S Gobec - Organic Process Research & …, 2010 - ACS Publications
Pramipexole is a dopamine D 2 subfamily receptor agonist that is used for the treatment of Parkinson’s disease. We report here on the successful application of the Fukuyama alkylation …
Number of citations: 20 pubs.acs.org
A Misra - The Journal of Organic Chemistry, 1958 - ACS Publications
(1) Present address: Smith-Mundt Fulbright scholar, Dept, of Pharmacology, University of Michigan Medical School, Ann Arbor, Michigan.(2) A. Mackie, GM Stewartand AL Misra, Arch, …
Number of citations: 3 pubs.acs.org
KY Avenell, I Boyfield, MS Hadley, CN Johnson… - Bioorganic & medicinal …, 1999 - Elsevier
A novel series of 5,6,7,8-tetrahydroquinazolines, 4,5,6,7-tetrahydroindazoles and 4,5,6,7-tetrahydrobenzothiazoles has been prepared, having high affinity and selectivity for the …
Number of citations: 33 www.sciencedirect.com
SY Proskuryakov, AG Konoplyannikov… - Biochemistry …, 2009 - Springer
Pifithrin α (PFTα), one of the first known low molecular weight modulators of activity of tumor suppressor p53, increases survival of hemopoietic clonogenic cells (evaluated by the …
Number of citations: 2 link.springer.com

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